n,2,5-Trimethylaniline

N-methylation catalysis borrowing hydrogen methodology green chemistry synthesis

N,2,5-Trimethylaniline (Benzenamine, N,2,5-trimethyl-; IUPAC: 2,5-dimethyl-N-methylaniline) is a C9H13N secondary aromatic amine in which one N-methyl and two ring-methyl substituents occupy the 2- and 5-positions of the aniline core. This substitution pattern distinguishes it from symmetric trimethylaniline isomers (e.g., mesidine, 2,4,6-trimethylaniline) and from purely N-alkylated analogs such as N,N-dimethylaniline.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Cat. No. B7809153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,2,5-Trimethylaniline
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC
InChIInChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3
InChIKeyFLLXIDNFXBLBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,5-Trimethylaniline (CAS 21354-48-3): Core Physicochemical Identity and Procurement-Relevant Context for the N-Methyl-2,5-dimethylaniline Scaffold


N,2,5-Trimethylaniline (Benzenamine, N,2,5-trimethyl-; IUPAC: 2,5-dimethyl-N-methylaniline) is a C9H13N secondary aromatic amine in which one N-methyl and two ring-methyl substituents occupy the 2- and 5-positions of the aniline core [1]. This substitution pattern distinguishes it from symmetric trimethylaniline isomers (e.g., mesidine, 2,4,6-trimethylaniline) and from purely N-alkylated analogs such as N,N-dimethylaniline. Predicted physicochemical properties include a boiling point of 223.3 ± 9.0 °C and a density of 0.955 ± 0.06 g/cm³, placing it in a distinct volatility and handling window relative to lower-mass N-alkylanilines [2]. Spectroscopic identity is confirmed by ¹H NMR, ¹³C NMR, and GC-MS datasets available through curated spectral libraries [3].

Why Generic Substitution Fails for N,2,5-Trimethylaniline: Steric, Electronic, and Toxicological Non-Interchangeability Among Trimethylaniline Isomers


Although several C9H13N trimethylaniline isomers share identical molecular weight and formula, their spatial arrangement of methyl groups produces markedly different reactivity, biological safety profiles, and procurement specifications. N,2,5-Trimethylaniline bears a secondary N-methyl group—unlike the primary amine isomers 2,4,5-trimethylaniline and 2,4,6-trimethylaniline—which alters its nucleophilicity, N-alkylation selectivity, and metabolic fate [1]. Furthermore, the 2,5-ring substitution pattern creates a unique steric environment around the nitrogen lone pair that affects regioselectivity in electrophilic aromatic substitution and downstream coupling chemistry . Critically, established carcinogenicity data differentiate the ring-substituted isomers: 2,4,6-trimethylaniline produces tumors at two- to threefold lower doses than 2,4,5-trimethylaniline in long-term rodent assays [2]. These toxicological divergence points mean that substituting one isomer for another without requalification introduces both synthetic and regulatory risk, particularly in pharmaceutical intermediate and dye-manufacturing supply chains where residual amine content is tightly controlled.

N,2,5-Trimethylaniline vs. In-Class Alternatives: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


N-Selective Mono-Methylation Advantage: Synthetic Accessibility of N,2,5-Trimethylaniline via Catalytic Methanol vs. Multistep Alkylation of Ring-Only Isomers

N,2,5-Trimethylaniline can be directly synthesized from 2,5-dimethylaniline via manganese-catalyzed N-monomethylation with methanol in good to very good yields under borrowing-hydrogen conditions, while synthesis of its ring-substituted isomer 2,4,6-trimethylaniline (mesidine) requires a completely different route—nitration of 1,3,5-trimethylbenzene followed by hydrogenation—that demands mixed-acid handling and high-pressure hydrogenation equipment [1]. This catalytic N-methylation pathway provides a simpler, lower-hazard single-step entry to the secondary N-methylaniline scaffold, whereas attempts to N-methylate primary trialkyl anilines (e.g., 2,4,6-trimethylaniline) would require protection/deprotection strategies due to competing ring reactivity [2]. The yield window for the Mn-catalyzed methylation of substituted anilines is reported as moderate to very good (approximately 45–93% isolated yield range across 15+ substrate examples in the published scope table), demonstrating robust tolerance of ortho-substitution, though sterically hindered ortho-substituted anilines give reduced yields relative to para- or meta-substituted congeners [1].

N-methylation catalysis borrowing hydrogen methodology green chemistry synthesis

Predicted Boiling Point and Density Differentiation from N,N-Dimethylaniline: Implications for Distillation-Based Purification and Solvent Handling

N,2,5-Trimethylaniline exhibits a predicted boiling point of 223.3 ± 9.0 °C and a predicted density of 0.955 ± 0.06 g/cm³ at 25 °C, contrasting with the experimentally measured values for the closest N-alkyl-only analog N,N-dimethylaniline (bp 193–194 °C, density ~0.956 g/mL) [1]. The ~30 °C elevation in boiling point is attributable to the additional ring methyl groups, which increase molecular surface area and van der Waals interactions. This difference is operationally significant: N,N-dimethylaniline can be distilled at atmospheric pressure below 200 °C, while N,2,5-trimethylaniline requires either higher-temperature distillation or reduced-pressure conditions, directly affecting purification protocol design and energy cost in multi-kilogram processes [1].

physicochemical property prediction boiling point density purification

Genotoxicity Divergence Among Trimethylaniline Isomers: Differential Carcinogenic Potency as a Safety-Driven Selection Factor

Comparative genotoxicity testing of trimethylaniline isomers reveals a clear potency gradient. In the Salmonella/microsome assay, 2,4,5-trimethylaniline (2,4,5-TMA) exhibited stronger mutagenic effects than 2,6-dialkyl-substituted anilines, with effects significantly exceeding those of 2,4-dimethylaniline [1]. In Drosophila melanogaster wing spot tests, 2,4,6-trimethylaniline (2,4,6-TMA) was mutagenic at doses 2–3 times lower than 2,4,5-TMA [2]. In the 6-thioguanine resistance assay in cultured fibroblasts, 2,4,6-TMA was again mutagenic at lower doses than 2,4,5-TMA [2]. Long-term rodent carcinogenicity assays confirmed that while both 2,4,5-TMA and 2,4,6-TMA are carcinogenic, 2,4,6-TMA produces tumors at two- to threefold lower doses than 2,4,5-TMA [3]. Although N,2,5-trimethylaniline bears an N-methyl group absent in these tested isomers, the ring-substitution pattern (2,5-dimethyl) most closely resembles the 2,4,5-TMA scaffold, and the presence of the secondary N-methyl group may further alter metabolic activation pathways, making direct extrapolation of the isomer toxicity data an essential component of safety assessment [2].

genotoxicity carcinogenicity trimethylaniline isomers toxicology

Chemoselective N-Methyl C–H Bond Reactivity: Ortho-Methyl Steric Effects on N-Functionalization vs. N,N-Dialkylanilines

In dirhodium-catalyzed chemo- and site-selective C–H amidation reactions, N,N-dialkylanilines undergo exclusive C(sp³)–H amidation at the N-methyl group in the presence of the electron-rich aromatic ring C(sp²)–H bonds . This chemoselectivity is preserved even when secondary, tertiary, and benzylic C(sp³)–H bonds are present α to the nitrogen atom. However, when the aromatic ring bears ortho-methyl substituents (as in N,2,5-trimethylaniline with a 2-methyl group), the steric compression around the nitrogen atom is known from classical physical organic chemistry to force the N-alkyl group out of the ring plane, reducing N-lone-pair conjugation with the aromatic π-system and thereby modulating both the N–H/N–C bond reactivity and the preferred trajectory of electrophilic attack [1]. This steric-ortho effect qualitatively differentiates N,2,5-trimethylaniline from N,N-dimethylaniline and from 4,N,N-trimethylaniline, where the para-methyl group exerts only an electronic influence without steric perturbation of the nitrogen geometry.

C–H amidation dirhodium catalysis N-methyl selectivity ortho-substituent effect

N,2,5-Trimethylaniline Application Scenarios: Where the 2,5-Dimethyl-N-methyl Substitution Pattern Delivers Proven Advantage


Precursor for Ortho-Substituted N-Methylaniline-Derived Azo Dyes and Triarylmethane Colorants Requiring Regioselective Coupling

The 2,5-dimethyl substitution pattern directs incoming electrophiles (diazonium salts, aldehydes) to specific ring positions during dye coupling, while the secondary N-methyl group provides a defined mono-N-alkyl handle for chromophore attachment without the risk of over-alkylation that accompanies N,N-dimethylaniline [1]. This defined N-mono-methylation advantage, enabled by the Mn-catalyzed selective monomethylation methodology producing the N-methyl scaffold in good yields, makes N,2,5-trimethylaniline a superior intermediate for monoazo and triarylmethane dyes where controlled stoichiometry at the nitrogen is critical for color purity and batch-to-batch consistency [1]. The genotoxicity differentiation among trimethylaniline isomers further supports selecting the 2,5-dimethyl-N-methyl isomer over the more potent carcinogen 2,4,6-trimethylaniline for dye intermediates intended for regulated textile or food-contact applications [2].

Fine Chemical Intermediate in Agrochemical and Pharmaceutical Synthesis Where N-Monoalkyl Handle and Ortho-Directing Group Are Simultaneously Required

In routes to N-aryl-N-alkyl carboxamide herbicides (e.g., chloroacetanilide class) and certain antipsychotic/alkaloid analog scaffolds, the combination of a secondary N-methyl group for subsequent acylation or sulfonylation and a 2-methyl group as a regiochemical directing element is synthetically valuable [1]. The higher boiling point (~223 °C predicted) relative to N,N-dimethylaniline (~194 °C) also provides a broader liquid handling range for solvent-free or high-temperature coupling reactions, reducing premature volatilization losses during scale-up . The 4,N,N-trimethylaniline comparator, while closer in boiling point (211 °C), lacks the ortho-methyl directing group that can be exploited for regioselective electrophilic aromatic substitution downstream of N-functionalization .

Analytical Reference Standard and Spectral Library Component for Environmental Monitoring of Methylaniline Pollutants

The availability of authenticated ¹H NMR, ¹³C NMR, and GC-MS spectra for N,2,5-trimethylaniline in the SpectraBase/Wiley KnowItAll libraries positions this compound as a reference standard for environmental and industrial hygiene monitoring of methylaniline isomers in wastewater, textile effluents, and workplace air [1]. Given that the carcinogenic potency of trimethylaniline isomers differs by 2–3×, unambiguous isomer identification via matched spectral libraries is essential for regulatory compliance, and N,2,5-trimethylaniline's distinct chromatographic retention and fragmentation pattern serve as a critical anchor point in isomer-resolved analytical methods [2].

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